molecular formula C20H16N4O2 B14933929 3-methoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide

3-methoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide

Cat. No.: B14933929
M. Wt: 344.4 g/mol
InChI Key: KWZYWGIYFWAZBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide is a synthetic small molecule characterized by a benzamide core substituted with a methoxy group at the 3-position and a benzimidazole-pyridin-3-yl moiety at the N-position. The benzimidazole ring system, fused with a pyridine heterocycle, confers unique electronic and steric properties, making it a candidate for interactions with biological targets such as kinases or receptors.

Properties

Molecular Formula

C20H16N4O2

Molecular Weight

344.4 g/mol

IUPAC Name

3-methoxy-N-(2-pyridin-3-yl-3H-benzimidazol-5-yl)benzamide

InChI

InChI=1S/C20H16N4O2/c1-26-16-6-2-4-13(10-16)20(25)22-15-7-8-17-18(11-15)24-19(23-17)14-5-3-9-21-12-14/h2-12H,1H3,(H,22,25)(H,23,24)

InChI Key

KWZYWGIYFWAZBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like methanol or ethyl acetate, and reagents such as sodium bicarbonate for neutralization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzimidazole derivatives .

Scientific Research Applications

3-methoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-methoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an allosteric activator of human glucokinase, enhancing its catalytic activity and thereby exerting hypoglycemic effects . The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, influencing their function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 3-methoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide and related benzamide derivatives:

Compound Name Core Structure Substituents Reported Activity Key References
This compound Benzamide - 3-Methoxy group
- 2-(Pyridin-3-yl)-1H-benzimidazole at N-position
Not explicitly stated (hypothetical kinase/antiplatelet activity)
Temano-grel
(3-Methoxy-N-{3-(1-methyl-1H-pyrazol-5-yl)-4-[2-(morpholin-4-yl)ethoxy]phenyl}benzamide)
Benzamide - 3-Methoxy group
- Pyrazole and morpholine-ethoxy substituents at N-position
Platelet aggregation inhibitor
Flumbatinib
(4-[(4-methylpiperazin-1-yl)methyl]-N-(6-methyl-5-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]pyridin-3-yl)-3-(trifluoromethyl)benzamide)
Benzamide - Trifluoromethyl group
- Pyridine-pyrimidine and piperazine substituents
Tyrosine kinase inhibitor (antitumor)
Fobrepodacinum
(2-(5-{2-[(ethylcarbamoyl)amino]-6-fluoro-7-[(2R)-oxolan-2-yl]-1H-benzimidazol-5-yl}pyrimidin-2-yl)propan-2-yl phosphate)
Benzimidazole-phosphate conjugate - Fluorine, oxolane, and carbamoyl groups Antibiotic

Key Observations:

Structural Diversity: The pyridin-3-yl-benzimidazole moiety in the target compound distinguishes it from temano-grel (pyrazole-morpholine) and flumbatinib (pyrimidine-piperazine). This difference likely impacts target specificity. For example, temano-grel’s morpholine-ethoxy group enhances solubility and antiplatelet efficacy , while flumbatinib’s trifluoromethyl group improves metabolic stability . The absence of phosphate or trifluoromethyl groups in the target compound suggests it may have distinct pharmacokinetic properties compared to fobrepodacinum or flumbatinib.

Biological Activity: Temano-grel and the target compound share a 3-methoxybenzamide scaffold but diverge in activity. Temano-grel’s antiplatelet action is attributed to its morpholine-ethoxy substituent, which modulates platelet receptors . The target compound’s benzimidazole-pyridine group may instead favor kinase interactions. Flumbatinib demonstrates the importance of pyrimidine and piperazine groups in tyrosine kinase inhibition, a feature absent in the target compound .

Therapeutic Potential: Benzimidazole derivatives like fobrepodacinum highlight the role of halogenation (e.g., fluorine) in enhancing antibacterial activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.